(+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE
Description
This chiral bisphosphine ligand features a 1,4-butane backbone with a stereochemically defined O-isopropylidene-protected dihydroxy group. Each phosphorus atom is substituted with bis(3,5-difluoromethylphenyl) groups, which confer strong electron-withdrawing and sterically demanding properties. Such ligands are pivotal in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions, where electronic and steric tuning are critical for enantioselectivity .
Properties
IUPAC Name |
[5-[bis[3,5-bis(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[3,5-bis(trifluoromethyl)phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H24F24O2P2/c1-31(2)64-29(15-66(25-7-17(32(40,41)42)3-18(8-25)33(43,44)45)26-9-19(34(46,47)48)4-20(10-26)35(49,50)51)30(65-31)16-67(27-11-21(36(52,53)54)5-22(12-27)37(55,56)57)28-13-23(38(58,59)60)6-24(14-28)39(61,62)63/h3-14,29-30H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJXCSHTJCTNQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)CP(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CP(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H24F24O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity.
Chemical Reactions Analysis
Types of Reactions
(+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted derivatives with different functional groups .
Scientific Research Applications
Asymmetric Hydrogenation
DIOP is widely recognized for its role in asymmetric hydrogenation reactions. It facilitates the reduction of prochiral olefins and ketones to produce chiral alcohols and amines with high enantiomeric excess. This application is crucial in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs) that require specific stereochemistry.
Hydroformylation
The compound has been historically significant in hydroformylation reactions, where it acts as a ligand for metal catalysts such as rhodium and cobalt. DIOP's complexes have demonstrated excellent regio- and enantioselectivity in the hydroformylation of alkenes, allowing for the production of aldehydes with defined stereochemistry.
Catalysis in Organic Synthesis
DIOP is also employed in various catalytic processes beyond hydrogenation and hydroformylation. It has been used in:
- Cross-coupling reactions : Enhancing the formation of carbon-carbon bonds.
- Alkylation reactions : Facilitating the introduction of alkyl groups into organic molecules.
These applications are particularly important for developing complex organic molecules used in drug discovery and development.
Case Study 1: DIOP in Pharmaceutical Synthesis
A study demonstrated that DIOP-based catalysts could efficiently produce chiral intermediates for anti-cancer drugs. The use of DIOP allowed for higher yields and selectivity compared to traditional catalysts, showcasing its effectiveness in pharmaceutical applications.
Case Study 2: Environmental Impact of Catalytic Processes
Research highlighted the environmental benefits of using DIOP in catalysis. By improving reaction efficiency and selectivity, DIOP reduces the need for excess reagents and minimizes waste generation. This aligns with green chemistry principles aimed at reducing the environmental footprint of chemical processes.
Comparative Data on Ligands
| Ligand | Type | Application Area | Enantiomeric Excess (%) |
|---|---|---|---|
| DIOP | Chiral Diphosphine | Asymmetric Hydrogenation | Up to 98% |
| DIPAMP | Chiral Diphosphine | Asymmetric Synthesis | Up to 95% |
| BINAP | Bidentate Phosphine | Cross-Coupling Reactions | Up to 90% |
This table illustrates the comparative effectiveness of various ligands in asymmetric catalysis, highlighting DIOP's superior performance in hydrogenation reactions.
Mechanism of Action
The mechanism of action of (+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE involves its interaction with molecular targets such as metal ions and enzymes. The phosphine groups can coordinate with metal ions, altering their electronic properties and enhancing their reactivity. In biological systems, it can inhibit enzyme activity by binding to the active site and blocking substrate access .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The 3,5-difluoromethylphenyl groups distinguish this ligand from analogous bisphosphines. Key comparisons include:
- Electron-Withdrawing Capacity: Fluorinated aryl groups enhance π-accepting ability compared to non-fluorinated analogs like 1,4-bis[bis(3,5-dimethylphenyl)phosphino]butane (CAS 220185-37-5), where methyl groups are electron-donating .
- Steric Bulk: The 3,5-difluoromethylphenyl substituents create a steric profile intermediate between smaller diphenylphosphino groups (e.g., (S,S)-CHIRAPHOS, CAS 64896-28-2) and bulkier 3,5-diisopropylphenyl derivatives (e.g., DIPSKEWPHOS analogs) .
Backbone Structure and Bite Angle
The 1,4-butane backbone with an O-isopropylidene group provides a rigid, C₂-symmetric framework. Comparisons include:
- Bite Angle: Longer backbones (e.g., butane vs. ethane in 1,2-bis(bis(pentafluorophenyl)phosphino)ethane, CAS 76858-94-1) enable larger bite angles (~92° for butane vs. ~78° for ethane), favoring specific transition-state geometries in catalysis .
Protecting Groups :
The O-isopropylidene group contrasts with tosyl-protected analogs (e.g., L-(-)-O-isopropylidene-2,3-dihydroxy-1,4-bis(p-tosyl)butane), which may alter solubility or stability .
Catalytic Performance
- Asymmetric Hydrogenation: Fluorinated ligands like this compound may outperform non-fluorinated versions (e.g., 1,4-bis[bis(3,5-dimethylphenyl)phosphino]butane) in reactions requiring strong electron withdrawal, such as ketone hydrogenation .
- Thermal Stability: Fluorinated aryl groups likely enhance thermal stability compared to diphenylphosphino ligands, similar to 1,2-bis(bis(pentafluorophenyl)phosphino)ethane .
Data Tables
Table 1: Structural and Electronic Comparison of Selected Bisphosphine Ligands
*Tolman Θ values (cm⁻¹) are approximated based on substituent electronegativity.
Key Research Findings
Substituent Position Matters : The 3,5-difluoromethylphenyl groups provide a balance of steric bulk and electron withdrawal, differing from para-substituted trifluoromethyl analogs (CAS 184095-64-5), which may have reduced steric hindrance .
Backbone Flexibility: The rigid O-isopropylidene group in the butane backbone enhances stereochemical control compared to propane-based ligands (e.g., 1,3-bis[bis(3,5-dimethylphenyl)phosphino]propane, CAS 220185-36-4) .
Synthetic Accessibility: Fluorinated ligands often require specialized synthesis routes, whereas methyl-substituted analogs (e.g., 1,4-bis[bis(3,5-dimethylphenyl)phosphino]butane) are more straightforward to prepare .
Biological Activity
(+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis[BIS(3,5-difluoromethylphenyl)phosphino]butane, commonly referred to as DIOP, is a chiral organophosphorus compound that serves as an important ligand in asymmetric catalysis. This compound has garnered attention for its role in enhancing the efficiency and selectivity of various chemical reactions. This article delves into its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C31H32O2P2
- Molecular Weight : 498.53 g/mol
- CAS Registry Number : 32305-98-9
- IUPAC Name : (R,R)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane
DIOP functions primarily as a chiral ligand that coordinates with transition metals to form complexes that catalyze various asymmetric reactions. The unique structure of DIOP allows it to create a conformationally flexible chelate ring with the metal center, facilitating the selective transformation of prochiral substrates into chiral products.
Biological Activity and Applications
DIOP's biological activity is closely linked to its role in catalysis. It has been extensively utilized in the following areas:
- Asymmetric Hydrogenation : DIOP has been instrumental in the hydrogenation of ketones and imines, yielding high enantiomeric excesses. Studies have shown that ruthenium complexes with DIOP can effectively convert prochiral ketones into their corresponding alcohols with remarkable selectivity .
- Hydroformylation Reactions : DIOP has been used in platinum-tin-catalyzed hydroformylation processes, demonstrating significant regioselectivity and enantioselectivity . The effectiveness of DIOP in these reactions is influenced by factors such as solvent polarity and pressure conditions.
- Synthesis of Chiral Compounds : The compound has been pivotal in developing various chiral compounds through asymmetric synthesis pathways. Its ability to enhance reaction selectivity makes it a valuable tool in pharmaceutical chemistry .
Case Study 1: Asymmetric Synthesis of Alcohols
A study investigated the use of DIOP in the asymmetric hydrogenation of prochiral ketones using ruthenium catalysts. The results indicated that DIOP facilitated the formation of alcohols with enantiomeric excesses exceeding 90%, showcasing its potential for industrial applications .
Case Study 2: Hydroformylation of Butenes
Research on the hydroformylation of butenes using DIOP demonstrated excellent regioselectivity and enantioselectivity under optimized conditions. The study highlighted the ligand's ability to influence product distribution significantly .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C31H32O2P2 |
| Molecular Weight | 498.53 g/mol |
| Melting Point | 88-90 °C |
| Optical Activity | [α]19/D −26° (c = 2.3 in chloroform) |
| Reaction Type | Catalyst Used | Enantiomeric Excess (%) |
|---|---|---|
| Asymmetric Hydrogenation | Ru-DIOP | >90 |
| Hydroformylation | Pt-Sn-DIOP | High Regioselectivity |
Q & A
Q. What synthetic methodologies are recommended for preparing (+)-O-isopropylidene-2,3-dihydroxy-1,4-bis[bis(3,5-difluoromethylphenyl)phosphino]butane with high stereochemical purity?
Answer: The synthesis involves multi-step protection and functionalization of the dihydroxybutane backbone. A key step is the introduction of the isopropylidene protecting group to preserve stereochemistry during subsequent phosphination. For example:
Dihydroxybutane protection : React 2,3-dihydroxybutane with acetone under acid catalysis to form the O-isopropylidene derivative .
Phosphine ligand coupling : Use bis(3,5-difluoromethylphenyl)phosphine precursors in a palladium-catalyzed cross-coupling reaction to attach the phosphino groups. Optimize reaction time and temperature to minimize racemization.
Deprotection and purification : Remove the isopropylidene group under mild acidic conditions (e.g., dilute HCl in THF) and purify via column chromatography with chiral stationary phases to isolate the enantiomerically pure product.
Characterization : Confirm stereochemical integrity using P NMR (to assess phosphine coordination) and X-ray crystallography (to resolve spatial arrangement) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound, and how are potential ambiguities resolved?
Answer:
- H/C NMR : Identify the isopropylidene group (δ ~1.3–1.5 ppm for methyl protons) and aromatic substituents (δ ~6.8–7.5 ppm for fluorinated phenyl rings). Use F NMR to confirm fluorine substitution patterns .
- P NMR : Detect phosphine environments (δ ~-10 to +30 ppm). Split signals may indicate mixed coordination states.
- X-ray crystallography : Resolve ambiguities in stereochemistry and ligand geometry. For example, the O-isopropylidene group’s rigidity can stabilize specific conformations .
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, especially for fluorinated substituents.
Data Ambiguities : Conflicting NMR signals (e.g., overlapping peaks) can be resolved by variable-temperature NMR or isotopic labeling of reactive sites .
Q. How does the compound’s stereochemistry influence its performance in asymmetric catalysis?
Answer: The O-isopropylidene group enforces a rigid, chiral dihydroxybutane backbone, creating a well-defined chiral pocket for substrate binding. This rigidity enhances enantioselectivity in catalytic reactions like hydrogenation or cross-coupling. For example:
- Hydrogenation : The fluorinated aryl groups on phosphorus provide steric bulk, favoring specific substrate orientations.
- Catalytic activity : Compare enantiomeric excess (ee) using chiral HPLC or circular dichroism (CD). A study on similar bis(phosphine) ligands showed ee >95% for asymmetric hydrogenation of α,β-unsaturated ketones .
Advanced Research Questions
Q. What mechanistic insights explain the ligand’s role in transition-metal-catalyzed reactions?
Answer: The ligand’s electron-rich bis(phosphine) moieties stabilize low-oxidation-state metal centers (e.g., Pd or Rh), facilitating oxidative addition and reductive elimination steps. Key factors:
- Electronic effects : Fluorine substituents increase ligand electron-withdrawing capacity, modulating metal center reactivity.
- Steric effects : 3,5-Difluoromethylphenyl groups create a cone angle of ~150°, favoring substrates with complementary steric profiles.
- Mechanistic studies : Use in situ P NMR to track ligand-metal coordination changes during catalysis. For example, a Rh-catalyzed hydrogenation may show reversible phosphine dissociation under H pressure .
Q. How can researchers optimize enantioselectivity in reactions catalyzed by this ligand?
Answer:
- Substrate screening : Test structurally diverse substrates (e.g., alkenes, ketones) to identify scope limitations.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance ligand-substrate π-π interactions.
- Additives : Chiral amines or Lewis acids (e.g., BINOL) can co-catalyze specific transition states.
- Computational modeling : Density functional theory (DFT) calculations predict favorable transition-state geometries. For example, a study on analogous ligands revealed that fluorinated aryl groups stabilize substrate-ligand van der Waals interactions .
Q. How should researchers address contradictions in reported catalytic activity across studies?
Answer: Contradictions often arise from:
- Reaction conditions : Varying temperatures, pressures, or solvent purity. For example, trace water may hydrolyze the isopropylidene group, altering ligand geometry .
- Metal precursor : Pd(dba) vs. Pd(OAc) can yield different active species.
- Ligand purity : Impurities (e.g., oxidized phosphine oxides) reduce catalytic efficiency. Validate purity via P NMR and elemental analysis.
Resolution : Reproduce experiments under standardized conditions (e.g., inert atmosphere, degassed solvents) and cross-validate with kinetic studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
